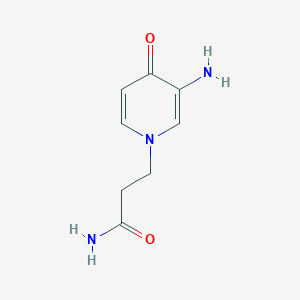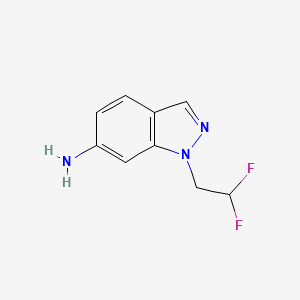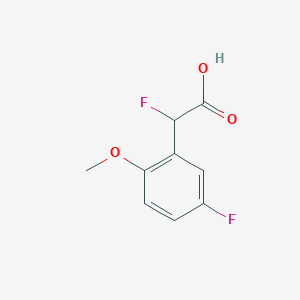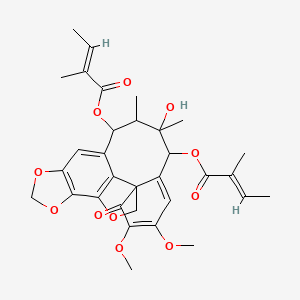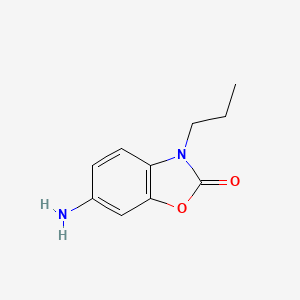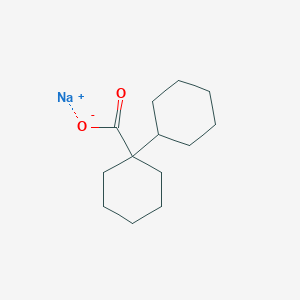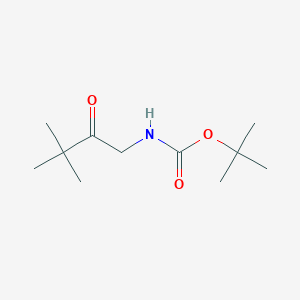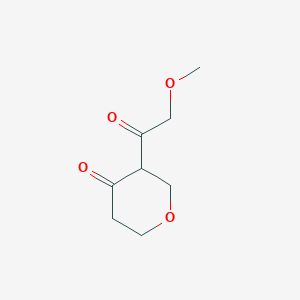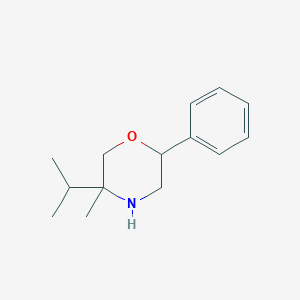
5-Isopropyl-5-methyl-2-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-5-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It is a morpholine derivative characterized by the presence of isopropyl, methyl, and phenyl groups attached to the morpholine ring
Métodos De Preparación
The synthesis of 5-Isopropyl-5-methyl-2-phenylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmorpholine with isopropyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-phenylmorpholine, isopropyl halide, methyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-phenylmorpholine is first dissolved in the solvent, followed by the addition of the base. The isopropyl and methyl halides are then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
5-Isopropyl-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the morpholine ring, resulting in the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and appropriate catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Isopropyl-5-methyl-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupting cell membrane integrity.
Comparación Con Compuestos Similares
5-Isopropyl-5-methyl-2-phenylmorpholine can be compared with other similar compounds, such as:
2-Phenylmorpholine: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
5-Methyl-2-phenylmorpholine: Contains only the methyl group, leading to variations in reactivity and applications.
5-Isopropyl-2-phenylmorpholine:
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-5-propan-2-ylmorpholine |
InChI |
InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Clave InChI |
CYFAALJAHINZKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(COC(CN1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





